molecular formula C13H12O4 B1272819 5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione CAS No. 55579-76-5

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione

Cat. No.: B1272819
CAS No.: 55579-76-5
M. Wt: 232.23 g/mol
InChI Key: BNXUYPAIVILSTN-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione, also known as 5-benzodioxol-2-ylcyclohexane-1,3-dione, is a cyclic organic compound that is a key intermediate in the synthesis of many organic compounds. It is a versatile and useful reagent for the synthesis of heterocyclic, aromatic, and alicyclic compounds. This compound has been widely studied for its potential applications in the pharmaceutical, agrochemical, and fine chemical industries.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been involved in synthesis studies, such as the creation of 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, demonstrating its utility in multicomponent reactions and molecular structure determination using spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Creation of Novel Compounds

  • Cyclohexane-1,3-dione, a related compound, has been used as a template for developing new anticancer compounds. It underwent reactions with various reagents to produce derivatives showing significant cytotoxicity against cancer cell lines (Shaaban et al., 2014).

Development of Heterocycles

  • Derivatives of cyclohexan-1,3-dione are key in synthesizing six-membered oxygen-containing heterocycles. These heterocycles are intermediates in creating natural products and bioactive molecules with various therapeutic activities, including anti-viral, anti-bacterial, and anti-cancer properties (Sharma et al., 2020).

Angiogenesis Inhibition

  • Synthesis of 2-benzylidene cyclohexane-1,3-dione, a potential angiogenesis inhibitor, has been reported, indicating its possible application in cancer treatment (Istyastono et al., 2009).

Precursor for Bioactive Molecules

  • Cyclohexane-1,3-dione derivatives are considered key structural precursors for synthesizing various biologically active compounds, such as 4H-chromenones and 2H-xanthenones, which exhibit a wide range of biological activities (Sharma et al., 2021).

Antimicrobial and Anticancer Activity

  • Synthesized cyclohexane-1,3-dione derivatives have been studied for their antimicrobial and breast cancer activities, highlighting the compound's relevance in medicinal chemistry (Chinnamanayakar et al., 2019).

Safety and Hazards

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione is classified as an irritant .

Biochemical Analysis

Biochemical Properties

5-(1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is a key component of microtubules . This interaction can influence the stability and dynamics of microtubules, which are essential for cell division and intracellular transport. Additionally, this compound may interact with other proteins involved in cell signaling pathways, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with tubulin can disrupt the normal function of microtubules, leading to altered cell division and potentially inducing apoptosis in cancer cells. Furthermore, this compound may modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to tubulin, inhibiting its polymerization into microtubules . This inhibition can lead to the disruption of microtubule dynamics, which is crucial for cell division. Additionally, this compound may inhibit or activate other enzymes, leading to changes in gene expression and cellular function. These molecular interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce apoptosis in cancer cells, highlighting its therapeutic potential.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit cell division and induce apoptosis in cancer cells . At higher doses, it may exhibit toxic or adverse effects, such as damage to normal cells and tissues. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism . For instance, this compound may inhibit the activity of enzymes involved in glycolysis, leading to a decrease in ATP production and affecting cellular energy levels. Additionally, this compound may influence the levels of metabolites, thereby modulating metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may be transported by specific transporters or binding proteins, which facilitate its uptake and distribution within cells . Once inside the cell, this compound may accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm, where it interacts with tubulin and other proteins involved in cell division. The subcellular localization of this compound is essential for its therapeutic potential and effectiveness.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-2,5,9H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXUYPAIVILSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380410
Record name 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55579-76-5
Record name 5-(2H-1,3-Benzodioxol-5-yl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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